![molecular formula C12H14N4O3S B4727607 N-[4-(aminosulfonyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4727607.png)
N-[4-(aminosulfonyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to "N-[4-(aminosulfonyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide," often involves the reaction of propargyl alcohol with N-sulfonylhydrazone. Zhu et al. (2011) describe an efficient strategy for synthesizing dihydropyrazole derivatives from these reactants, suggesting that similar methods could be applied to synthesize the compound of interest (Zhu et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a planar pyrazole ring, which can influence the electronic distribution across the molecule. For instance, Kettmann and Svetlik (2003) explored the structure of a similar pyrazole carboxamide derivative, noting the flat-envelope conformation of the pyrazole ring and the orientation of substituted phenyl rings, which may be relevant to understanding the structural aspects of "this compound" (Kettmann & Svetlik, 2003).
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, primarily due to the reactive nature of the pyrazole ring and the functional groups attached to it. The synthesis and reactivity of N-substituted pyrazole derivatives, as studied by Pitucha et al. (2011), provide insights into potential chemical reactions and properties of the compound (Pitucha et al., 2011).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on similar compounds, like the one conducted by Kettmann et al. (2005), can offer insights into the expected physical properties of "this compound" by analyzing the arrangement of pharmacophoric groups and hydrogen bonding patterns (Kettmann et al., 2005).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability, are critical for understanding the behavior of pyrazole derivatives. Research on similar compounds, like the one by McLaughlin et al. (2016), which explores the identification and characterization of related pyrazole carboxamides, can provide valuable information on the chemical behavior of the compound of interest (McLaughlin et al., 2016).
Mechanism of Action
The mechanism of action of similar compounds can also vary widely. Some sulfonamide derivatives have been reported to show substantial in vitro and in vivo antitumor activity . The specific mechanism of action of “N-[4-(aminosulfonyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide” would need to be determined through biological testing.
Safety and Hazards
properties
IUPAC Name |
1-ethyl-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-2-16-8-7-11(15-16)12(17)14-9-3-5-10(6-4-9)20(13,18)19/h3-8H,2H2,1H3,(H,14,17)(H2,13,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVVNHPQLQKATJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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